molecular formula C8H11ClN2O3S B1426917 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1340488-60-9

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1426917
CAS RN: 1340488-60-9
M. Wt: 250.7 g/mol
InChI Key: LTPLOYIMKPBLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1340488-60-9 . It has a molecular weight of 250.71 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-1H-pyrazole-4-sulfonyl chloride . This compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 . The molecular formula of this compound is C8H11ClN2O3S .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems through the reaction of sulfonyl chlorides with amino compounds, such as 5-amino-1H-pyrazoles, leads to the formation of novel heterocyclic structures. For instance, the reaction between 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and 5-amino-1H-pyrazoles produces new heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine, demonstrating the potential of sulfonyl chlorides in synthesizing complex molecules with potential applications in various scientific fields (Kornienko et al., 2014).

Catalytic Applications and Synthesis of Sulfonamides

Sulfonyl chlorides, including structures similar to 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, have shown significant utility in catalytic applications and the synthesis of sulfonamides. A study detailed the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the versatility of sulfonyl chlorides in chemical synthesis and their role in developing new compounds with potential biological activities (Tucker et al., 2015).

Development of Ionic Liquids and Catalysis

Research into novel ionic liquids has led to the development of compounds like 1-sulfopyridinium chloride, used as efficient catalysts in organic reactions. These findings open new pathways for the use of sulfonyl chloride derivatives in creating environmentally friendly catalysts for organic synthesis, showcasing the broad applicability of sulfonyl chloride derivatives in enhancing reaction efficiencies under mild conditions (Moosavi-Zare et al., 2013).

Synthesis of Pyrazole-containing Compounds

The synthesis of diverse pyrazole-4-sulfonyl chlorides from precursors like 2-(benzylthio)malonaldehyde illustrates the chemical versatility of sulfonyl chlorides in accessing a wide range of pyrazole-containing compounds. This methodology offers a practical approach to synthesizing these compounds, which are difficult to obtain by other methods, potentially leading to the discovery of new materials and pharmaceuticals (Sokolyuk et al., 2015).

Safety and Hazards

The safety information for 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride includes several hazard statements and precautionary statements . The hazard statements include H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

1-(oxan-4-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLOYIMKPBLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340488-60-9
Record name 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.